2-(4-Acetoxyphenyl)benzothiophene

Overview

Description

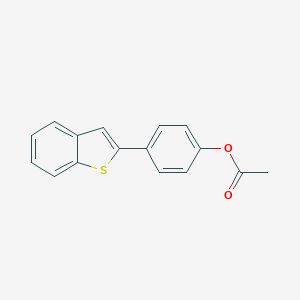

2-(4-Acetoxyphenyl)benzothiophene is a chemical compound with the molecular formula C16H12OS. It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom. This compound is known for its unique structural features, which include a benzothiophene core substituted with a 4-acetoxyphenyl group. The compound has a molecular weight of 252.33 g/mol and is often used in various scientific research applications due to its interesting chemical properties .

Mechanism of Action

Target of Action

The primary target of 2-(4-Acetoxyphenyl)benzothiophene is the VEGFR2 receptor . This receptor plays a crucial role in the process of angiogenesis, which is the formation of new blood vessels from pre-existing ones. This process is critical in the growth and spread of cancer cells .

Mode of Action

The compound interacts with its target, the VEGFR2 receptor, by binding to its active site . This interaction can inhibit the function of the receptor, thereby affecting the process of angiogenesis .

Biochemical Pathways

Given its target, it is likely that it affects the vegf signaling pathway, which is involved in angiogenesis .

Result of Action

The compound has demonstrated antiproliferative activities against certain cancer cell lines, such as HT-29 and A549 . It has been observed to induce apoptosis and cell cycle arrest at the G0/G1 phase in HT-29 cells .

Biochemical Analysis

Biochemical Properties

Benzothiophene derivatives have been shown to interact with various biomolecules and exhibit antimicrobial properties

Cellular Effects

Benzothiophene derivatives have been shown to exhibit high antioxidant capacities , suggesting that they may influence cellular function by mitigating oxidative stress

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal temperature and pressure conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Acetoxyphenyl)benzothiophene typically involves the reaction of benzothiophene with 4-acetoxyphenyl derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where benzothiophene is coupled with a 4-acetoxyphenylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves the use of high-pressure reactors and continuous flow systems to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Acetoxyphenyl)benzothiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Sodium hydride, dimethylformamide as solvent.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol, thioether derivatives.

Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

2-(4-Acetoxyphenyl)benzothiophene has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active benzothiophene derivatives.

Comparison with Similar Compounds

2-(4-Acetoxyphenyl)benzothiophene can be compared with other benzothiophene derivatives, such as:

Raloxifene: Used in the treatment of breast cancer and osteoporosis.

Sertaconazole: An antifungal agent.

Zileuton: An anti-inflammatory drug used in the treatment of asthma.

Uniqueness: What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. Unlike other benzothiophene derivatives, the presence of the 4-acetoxyphenyl group enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Biological Activity

2-(4-Acetoxyphenyl)benzothiophene is an organic compound belonging to the benzothiophene class, characterized by a benzene ring fused to a thiophene ring. The presence of an acetoxy group at the para position of the phenyl ring enhances its chemical reactivity and potential biological activity. This compound has attracted interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process, including Suzuki coupling followed by acetylation. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of the compound.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Structure-Activity Relationship

The biological activity of benzothiophenes, including this compound, is influenced by their structural features. The acetoxy substitution enhances solubility and reactivity, potentially increasing pharmacological activity compared to other benzothiophenes. A comparative analysis of structurally similar compounds reveals diverse biological profiles based on their substituents.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(4-Hydroxyphenyl)benzothiophene | Structure | Hydroxyl group enhances solubility and biological activity |

| 4-Methoxybenzo[b]thiophene | Structure | Methoxy group increases electron density, affecting reactivity |

| 3-(4-Acetoxyphenyl)-benzo[b]thiophene | Structure | Different substitution pattern alters pharmacological profile |

Case Studies

Several studies have been conducted on related compounds that provide insights into the potential biological activity of this compound:

- Anti-inflammatory Study : In vitro experiments demonstrated that compounds with similar structures inhibited nitric oxide production in activated macrophages, suggesting a pathway for anti-inflammatory effects.

- Cholinesterase Inhibition Research : A study focused on benzothiophene-chalcone hybrids revealed significant inhibition against AChE and BChE, with implications for treating neurodegenerative diseases like Alzheimer's. The best-performing compound had an IC50 comparable to established inhibitors like galantamine .

- Potential Applications in Material Science : Beyond medicinal applications, this compound has been explored as an organic hole-transporting material in OLEDs due to its thermal stability and electronic properties.

Properties

IUPAC Name |

[4-(1-benzothiophen-2-yl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2S/c1-11(17)18-14-8-6-12(7-9-14)16-10-13-4-2-3-5-15(13)19-16/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRGTVQDDWWSMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=CC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432314 | |

| Record name | 4-(1-Benzothiophen-2-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132932-62-8 | |

| Record name | 4-(1-Benzothiophen-2-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.